molecular formula C17H15N3O B2991772 N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide CAS No. 950240-92-3

N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide

Cat. No.: B2991772
CAS No.: 950240-92-3
M. Wt: 277.327
InChI Key: AEJCSRHYAOLGBD-UHFFFAOYSA-N
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Description

N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with two methyl groups at positions 2 and 6, and a pyridine ring attached to the carboxamide group at position 4

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of materials with specific properties, such as dyes and pigments

Mechanism of Action

Target of Action

The primary target of N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide is Mycobacterium tuberculosis . This compound is specifically active against M. tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (M. bovis BCG), but inactive against other pathogens such as Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumanii, Pseudomonas aeruginosa, and Escherichia coli .

Mode of Action

The compound inhibits the growth of M. tuberculosis in liquid cultures in a bacteriostatic manner . It is a prodrug, and its anti-mycobacterial activity requires AmiC-dependent hydrolysis . In macrophages, it inhibits M. tuberculosis growth in a bactericidal manner .

Biochemical Pathways

The compound affects the biochemical pathways related to the growth and survival of M. tuberculosis. It induces autophagy in macrophages, which is a cellular process that helps in the degradation and recycling of cellular components .

Pharmacokinetics

The related compound isonicotinamide is soluble in water, ethanol, dmso, methanol, chloroform, chloroform/methanol mixtures, and dioxane , which suggests that this compound might have similar solubility properties affecting its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of M. tuberculosis growth. In macrophages, it acts in a bactericidal manner, effectively killing the bacteria . The compound also shows activity against drug-resistant M. bovis BCG and M. tuberculosis clinical strains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide typically involves the reaction of 2,6-dimethylquinoline with pyridine-4-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the quinoline and pyridine moieties. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of alternative coupling reagents or catalysts may be explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the quinoline ring, leading to a wide range of derivatives with different properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both quinoline and pyridine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-11-3-4-15-14(9-11)16(10-12(2)19-15)20-17(21)13-5-7-18-8-6-13/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJCSRHYAOLGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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